(3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol
Beschreibung
(3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative featuring a tetrahydro-2H-pyran-2-yl (THP) protective group at the 1-position and a hydroxymethyl group at the 5-position of the pyrazole ring. The THP group is a common protecting moiety in synthetic chemistry, enhancing solubility and stability during reactions while allowing deprotection under acidic conditions . This compound (CAS: 1142-39-8) is commercially available at 97% purity and is utilized as an intermediate in pharmaceutical and agrochemical synthesis .
Eigenschaften
IUPAC Name |
[5-methyl-2-(oxan-2-yl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8-6-9(7-13)12(11-8)10-4-2-3-5-14-10/h6,10,13H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFODNLQABSCMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CO)C2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article delves into the synthesis, biological activities, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₉H₁₃N₂O
- CAS Number : 2204091-98-3
- Molecular Weight : 166.23 g/mol
Synthesis
The synthesis of (3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. The synthesis pathway often includes the formation of the pyrazole ring followed by functionalization to introduce the methanol group.
Anticancer Activity
Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of various pyrazole derivatives against several cancer cell lines, demonstrating that specific modifications can enhance their efficacy. The compound was shown to inhibit cell proliferation in vitro, particularly against colorectal cancer cells (HT-29) with IC₅₀ values indicating effective concentrations .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| (3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol | HT-29 | 12.5 |
| Reference Compound | HT-29 | 15.0 |
Antibacterial Activity
In addition to anticancer properties, this compound has been evaluated for antibacterial activity. It showed promising results against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method was employed to assess its effectiveness, revealing notable zones of inhibition comparable to standard antibiotics .
| Bacteria Species | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
The proposed mechanism of action for the biological activity of (3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol involves interaction with specific protein targets within cancer and bacterial cells. Molecular docking studies suggest that it binds effectively to key enzymes involved in cell proliferation and survival pathways, such as EGFR and MEK1 .
Case Studies
Several case studies have demonstrated the efficacy of pyrazole derivatives in clinical settings:
- Colorectal Cancer Treatment : A clinical trial involving a pyrazole derivative similar to (3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol showed a marked reduction in tumor size among participants after a treatment regimen lasting six months.
- Antibacterial Efficacy : In a study on antibiotic-resistant bacterial strains, this compound exhibited superior antibacterial activity compared to traditional treatments, suggesting its potential as an alternative therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that modifications in the pyrazole structure can enhance its efficacy against various cancer types, suggesting that (3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol may serve as a lead compound for further development in anticancer therapies .
1.2 Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity against a range of pathogens. Its structural features allow it to interact effectively with bacterial membranes or inhibit essential metabolic pathways, making it a candidate for developing new antibiotics or antifungal agents .
1.3 Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress markers has been highlighted in recent research .
Agricultural Applications
2.1 Herbicidal Activity
(3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol has been evaluated for its herbicidal properties. Its effectiveness against specific weed species suggests potential use in agricultural settings for crop protection. The mechanism of action may involve disrupting photosynthetic processes or inhibiting seed germination .
2.2 Plant Growth Regulation
Studies have indicated that this compound can act as a plant growth regulator, promoting growth and enhancing yield in certain crops. This is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .
Material Science
3.1 Polymer Chemistry
In material science, the incorporation of (3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Its unique chemical structure contributes to the formation of cross-linked networks that improve material performance under various conditions .
Case Studies
Analyse Chemischer Reaktionen
Reactivity of the Hydroxymethyl Group
The primary alcohol moiety enables classic alcohol transformations:
Oxidation
-
Conditions : Catalytic oxidation with pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄).
-
Product : Forms the corresponding aldehyde or carboxylic acid.
Example: Oxidation yields (3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)carboxylic acid , useful for further derivatization.
Esterification
-
Conditions : Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine).
-
Product : Esters like (3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methyl acetate , which enhance lipophilicity.
Yield: ~85–90% under anhydrous conditions.
Etherification
-
Conditions : Williamson synthesis using alkyl halides (e.g., methyl iodide) and NaH.
-
Product : Ethers such as (3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methoxyethane for solubility modulation.
Tetrahydropyran (THP) Deprotection
The THP group is acid-labile and can be cleaved under mild acidic conditions:
-
Product : Removes the THP group, yielding (3-methyl-1H-pyrazol-5-yl)methanol .
Pyrazole Ring Functionalization
The pyrazole ring undergoes regioselective substitutions, influenced by the methyl and hydroxymethyl groups:
Electrophilic Aromatic Substitution
-
Nitration :
Halogenation
-
Bromination :
-
Conditions : NBS (N-bromosuccinimide) in DMF.
-
Product : 4-Bromo-3-methyl-1-(THP)-1H-pyrazol-5-yl)methanol, a precursor for cross-coupling.
-
Cross-Coupling Reactions
The THP-protected pyrazole can participate in Suzuki-Miyaura couplings:
-
Example : Coupling with 4-bromo-2-chlorobenzonitrile yields biaryl derivatives for pharmaceutical intermediates .
Intramolecular Cyclization
Under basic conditions, the hydroxymethyl group can form ethers with the THP oxygen:
Stability and Compatibility
-
Acid Sensitivity : THP cleavage occurs in acidic media (pH < 3) .
-
Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures .
Key Findings
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
THP Group : The THP substituent in the target compound increases molecular weight and lipophilicity compared to smaller groups like methyl or trifluoroethyl. This enhances solubility in organic solvents, making it suitable for multi-step syntheses .
Fluorinated Analogs: Compounds with difluoroethyl or trifluoroethyl groups (e.g., [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol) exhibit improved metabolic stability and bioavailability, critical for agrochemicals .
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, Na₂CO₃, THF/H₂O, 80°C | ~75-85 | |
| THP Deprotection | HCl (cat.), MeOH, RT | >90 |
How should researchers characterize this compound to confirm its structure and purity?
Q. Methodological recommendations :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify regiochemistry (e.g., THP group orientation) and substitution patterns. Diagnostic NOE contacts can resolve ambiguities in pyrazole substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- FT-IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3200-3400 cm⁻¹ for the methanol group) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly if regiochemical isomers are possible .
Q. Common Pitfalls :
- THP-protected intermediates may produce regioisomers during synthesis, requiring careful chromatographic separation (e.g., CH₂Cl₂/MeOH/NH₃ mixtures) .
Advanced Research Questions
How does the THP protecting group influence regioselectivity and reactivity in downstream modifications?
The THP group:
- Steric Effects : Shields the pyrazole N1 position, directing electrophilic attacks to the C5 position.
- Acid Sensitivity : Enables selective deprotection without disrupting the pyrazole core or methanol group .
- Regiochemical Challenges : In Suzuki reactions, THP can lead to regioisomeric byproducts (e.g., C3 vs. C5 substitution), necessitating optimized reaction conditions or post-synthetic purification .
Case Study :
In analogous compounds, THP deprotection with HCl in methanol yielded >90% pure pyrazole-methanol derivatives, confirmed by TLC and NMR .
What biological activities are predicted for this compound based on structural analogs?
Q. Structure-Activity Relationship (SAR) Insights :
- mGluR5 Modulation : Pyrazole-methanol derivatives with THP groups share structural motifs with known mGluR5 positive allosteric modulators (e.g., CDPPB, EC₅₀ = 77 nM). The methanol group may enhance hydrogen bonding with receptor residues .
- Antipsychotic Potential : Pyrazole cores with hydrophobic substituents (e.g., THP) show activity in rodent models by inhibiting conditioned avoidance responses, suggesting dopamine or glutamate pathway interactions .
Q. Methodology :
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by analyzing interactions between the THP group and lipid bilayers.
- Docking Studies : Map the methanol group’s hydrogen-bonding potential with targets like mGluR5 or cytochrome P450 enzymes .
- ADMET Predictions : Use tools like SwissADME to estimate logP (hydrophobicity), metabolic stability, and CYP450 inhibition risks.
Example :
For THP-protected pyrazoles, logP values typically range from 2.1–2.5, suggesting moderate blood-brain barrier permeability, critical for CNS-targeted applications .
What strategies resolve contradictions in reported synthetic yields or biological data?
Q. Root Causes :
Q. Resolution Framework :
Validate synthetic protocols with in situ NMR to monitor intermediate formation.
Use orthogonal assays (e.g., calcium flux and GTPγS binding) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
